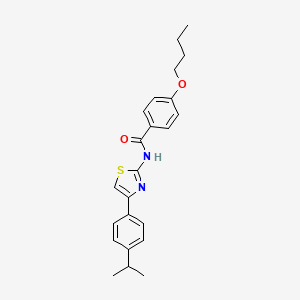

4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-4-5-14-27-20-12-10-19(11-13-20)22(26)25-23-24-21(15-28-23)18-8-6-17(7-9-18)16(2)3/h6-13,15-16H,4-5,14H2,1-3H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFCQXCCPUNGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the butoxy and benzamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide with key analogs from the evidence:

Key Observations :

- Thiazole Substituents : The 4-isopropylphenyl group in the target compound differs from pyridyl or dichlorophenyl groups, which may influence steric interactions in target binding.

Biological Activity

Overview

4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a synthetic compound classified as a thiazole derivative. Thiazoles are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry. This article examines its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

- IUPAC Name : 4-butoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide

- Molecular Formula : C23H26N2O2S

- Molecular Weight : 410.53 g/mol

- CAS Number : 313515-75-2

The biological activity of this compound is influenced by its structural components, particularly the thiazole ring and the butoxy and benzamide substituents.

- Target Interactions : The thiazole moiety can interact with various biological targets, including enzymes and receptors, potentially leading to antimicrobial and anticancer effects.

- Biochemical Pathways : The compound may affect several biochemical pathways, including those involved in cell proliferation and apoptosis, which are crucial in cancer biology.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific activity of this compound against these pathogens warrants further investigation.

Anticancer Potential

Thiazole derivatives are also explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Activity Assessment :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, and how do reaction conditions impact yield?

- Answer : The compound is synthesized via condensation of a benzamide derivative with a substituted thiazole precursor. Key steps include:

- Reflux conditions : Ethanol or methanol with glacial acetic acid as a catalyst facilitates amide bond formation .

- Purification : Recrystallization from DMSO/water or methanol ensures high purity .

- Yield optimization : Adjusting molar ratios (e.g., 1:1 for benzamide to thiazole), reaction time (2–4 hours), and temperature (80–100°C) improves efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

- Answer :

- 1H/13C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm for benzamide) and thiazole ring carbons (δ 150–160 ppm) .

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

- Answer :

- Antimicrobial screening : Use agar diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Test against tyrosinase or acetylcholinesterase via spectrophotometric assays (IC₅₀ calculations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-butoxy group in bioactivity?

- Answer :

- Analog synthesis : Replace the 4-butoxy group with methoxy, ethoxy, or halogen substituents .

- Activity testing : Compare IC₅₀ values in enzyme inhibition or MIC in antimicrobial assays .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity changes .

Q. What experimental strategies address contradictions in reported biological activity data across studies?

- Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO ≤1% v/v) .

- Purity validation : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. How can the mechanism of action be elucidated if initial target identification yields ambiguous results?

- Answer :

- Proteomic profiling : Use SILAC (stable isotope labeling) to identify differentially expressed proteins in treated vs. untreated cells .

- CRISPR-Cas9 screening : Knock out suspected targets (e.g., bacterial PPTases) and assess compound efficacy .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with putative enzyme targets .

Methodological Notes

- Synthesis Optimization : For scale-up, transition from batch to flow chemistry to enhance reproducibility and reduce side reactions .

- Data Interpretation : Use Gaussian software for DFT calculations to resolve ambiguities in NMR/IR spectra .

- Biological Replicates : Include ≥3 replicates in assays to ensure statistical robustness, with p-values <0.05 considered significant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.